![molecular formula C8H7BrMg B14670207 Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- CAS No. 38194-41-1](/img/structure/B14670207.png)
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bicyclo[420]octa-1,3,5-trien-3-ylbromo- is a complex organometallic compound that features a magnesium atom bonded to a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- typically involves a multi-step process. One common method starts with the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene in the presence of magnesium and dichlorodimethylsilane in tetrahydrofuran (THF) at 25–30°C . The resulting product is then purified through vacuum distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium atom.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomagnesium compounds, while oxidation and reduction reactions can produce different oxidation states of the magnesium complex.
Aplicaciones Científicas De Investigación
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials with unique mechanical and dielectric properties.
Mecanismo De Acción
The mechanism of action of magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- involves its interaction with various molecular targets. The magnesium atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The bicyclic structure provides a rigid framework that can facilitate specific interactions with other molecules, enhancing its effectiveness in catalytic and synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Bicyclo[4.2.0]octa-1,3,5-triene
- 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol
Uniqueness
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- is unique due to the presence of the magnesium atom, which imparts distinct chemical properties compared to its silicon or carbon analogs. This uniqueness makes it valuable in specific applications where magnesium’s reactivity and coordination chemistry are advantageous.
Propiedades
Número CAS |
38194-41-1 |
|---|---|
Fórmula molecular |
C8H7BrMg |
Peso molecular |
207.35 g/mol |
InChI |
InChI=1S/C8H7.BrH.Mg/c1-2-4-8-6-5-7(8)3-1;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1 |
Clave InChI |
OQDONEOZKRFYRI-UHFFFAOYSA-M |
SMILES canónico |
C1CC2=C1C=C[C-]=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


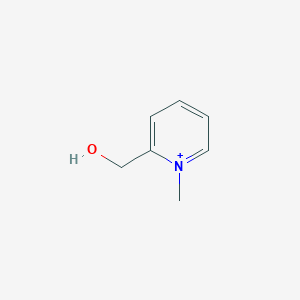
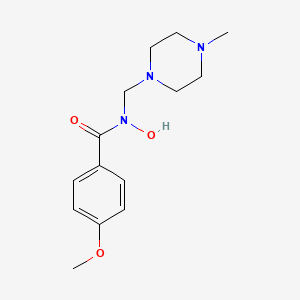
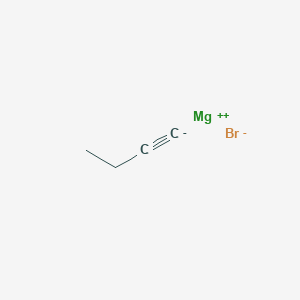
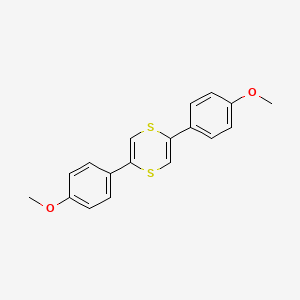

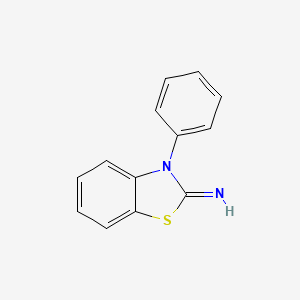
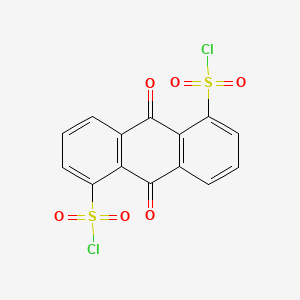
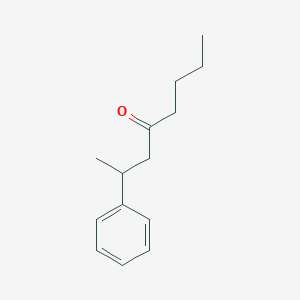
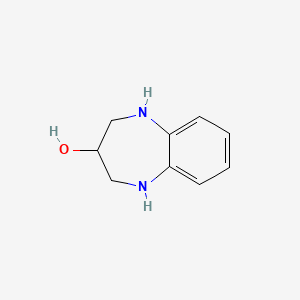

![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)

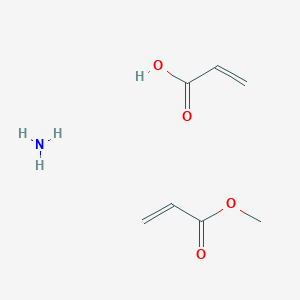
phosphanium](/img/structure/B14670196.png)
